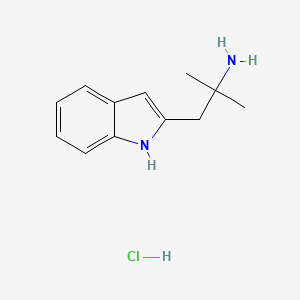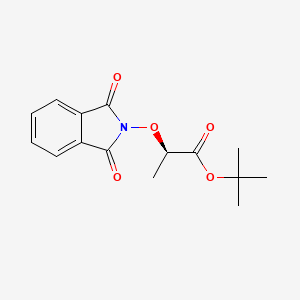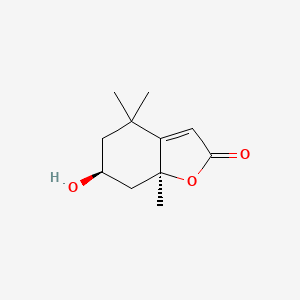
TACA
概要
説明
Tumor-associated carbohydrate antigens (TACAs) are a novel class of targets for anticancer therapy. These antigens are carbohydrate chains found on the surface of cancer cells and play a crucial role in cancer progression, including growth, invasion, and metastasis . TACAs are not typically found on normal cells, making them ideal targets for cancer immunotherapy .
準備方法
The preparation of TACAs involves complex synthetic routes. One method involves the use of 7-tetrazolyl-aminocephalosporanic acid as a starting material. This compound undergoes silylation protection with N, O-bis(trimethylsilyl)acetamide, followed by acylation with D-(-)-p-hydroxyphenylglycine dane potassium salt and ethyl chloroformate. The reaction is carried out in methylene dichloride as a solvent . Another method involves reacting 7-aminocephalosporanic acid with 20-mercapto-4-methyl-5-carboxymethyl-1,3-thiazole in the presence of a base, followed by precipitation with an acid .
化学反応の分析
TACAs undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
TACAs have numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, they are used as models to study carbohydrate-protein interactions. In biology, TACAs are crucial for understanding cell signaling and communication. In medicine, they are targeted for cancer immunotherapy, as they can be used to develop vaccines and antibody-drug conjugates . In industry, TACAs are used in the development of diagnostic tools and therapeutic agents .
作用機序
The mechanism of action of TACAs involves their interaction with specific receptors on the surface of immune cells. These interactions can inhibit anticancer immune responses by engaging immune receptors on leukocytes. For example, sialic acid-containing glycans in TACAs can bind to sialic acid-binding immunoglobulin-type lectins (Siglecs), which inhibit the activity of myeloid cells, natural killer cells, and T cells . This inhibition can be targeted to improve cancer immunotherapy .
類似化合物との比較
TACAs are unique compared to other carbohydrate antigens due to their specific expression on cancer cells and their role in cancer progression. Similar compounds include sialyl Thomsen-nouveau (STn), which is also overexpressed in various cancers such as breast, ovarian, and colon cancers . Unlike TACAs, STn is not found in normal tissues, making it another potential target for cancer immunotherapy .
特性
IUPAC Name |
(E)-4-aminobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2-4(6)7/h1-2H,3,5H2,(H,6,7)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKJUUQOYOHLTF-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045648 | |
| Record name | (E)-4-amino-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25747-40-4, 38090-53-8 | |
| Record name | 4-Aminocrotonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025747404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminocrotonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038090538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-4-amino-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINOCROTONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2R6R1I2MP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of TACA in Caulobacter crescentus cell differentiation?
A1: this compound, a σ54-dependent activator, plays a crucial role in Caulobacter crescentus stalk biogenesis. It collaborates with the alternative sigma factor RpoN (σ54) to activate the expression of genes involved in stalk formation, thus coordinating morphogenesis with cell cycle progression. []
Q2: How is this compound activity regulated during the cell cycle?
A2: this compound activity is regulated through a multicomponent phosphorelay system. The hybrid histidine kinase ShkA initiates the phosphorelay, leading to the phosphorylation of the histidine phosphotransferase ShpA, which in turn phosphorylates and activates this compound. This intricate pathway ensures precise temporal control of stalk biogenesis. []
Q3: Does this compound influence global cell cycle regulation in Caulobacter crescentus?
A3: Yes, this compound influences global cell cycle regulation by indirectly affecting the phosphorylation state of the master cell cycle regulator CtrA. This occurs through a complex interplay involving the polar organizer SpmX and a newly identified determinant, SpmY. []
Q4: How does SpmX coordinate the activities of CtrA and this compound?
A4: SpmX localizes to the stalked pole of dividing cells and orchestrates the activities of CtrA and this compound. It activates DivJ, a kinase that phosphorylates and influences CtrA activity. Simultaneously, SpmX recruits SpmY to the pole, which indirectly regulates the phosphorylation and activity of this compound. []
Q5: Is the mechanism of this compound regulation by SpmY conserved in other bacteria?
A5: Research suggests that the DUF2336 domain of SpmY, which is crucial for this compound regulation, is conserved among α-proteobacteria. This indicates a potentially conserved mechanism for this compound regulation across different bacterial species. []
Q6: What are tumor-associated carbohydrate antigens (TACAs), and why are they considered targets for cancer immunotherapy?
A6: TACAs are carbohydrate structures that are overexpressed on the surface of cancer cells compared to normal cells. Targeting TACAs with immunotherapies aims to stimulate the immune system to recognize and destroy cancer cells selectively. [, ]
Q7: What challenges are associated with developing this compound-based cancer vaccines?
A7: TACAs are inherently poorly immunogenic, meaning they do not elicit strong immune responses on their own. Additionally, they are often considered self-antigens, leading to immune tolerance, where the immune system does not recognize them as foreign threats. [, ]
Q8: How can the immunogenicity of this compound-based vaccines be enhanced?
A8: Several strategies have been explored to enhance the immunogenicity of this compound-based vaccines:
- Conjugation to Carrier Proteins: Covalently linking TACAs to carrier proteins like keyhole limpet hemocyanin (KLH) can significantly enhance their immunogenicity by promoting T cell help. [, ]
- Multivalent Presentation: Presenting multiple copies of TACAs on a single platform, such as nanoparticles or virus-like particles, can amplify immune responses through multivalent binding to B cells. [, ]
- Incorporation of T Helper Epitopes: Designing vaccines that incorporate both this compound and CD4+ T helper cell epitopes can stimulate both humoral and cellular immune responses for more effective tumor eradication. []
- Use of Adjuvants: Combining this compound-based vaccines with adjuvants, such as monophosphoryl lipid A (MPLA), can enhance their immunostimulatory properties and promote stronger immune responses. []
- Glycoengineering of Cancer Cells: Modifying the glycosylation patterns of cancer cells to express artificial this compound structures can break immune tolerance and enhance the efficacy of this compound-targeted immunotherapies. []
Q9: What is the role of macrophage class A scavenger receptors (SR-A) in breast cancer progression, and how are they linked to TACAs?
A9: SR-A, expressed by tumor-associated macrophages (TAMs), can bind to TACAs on breast cancer cells, promoting tumor growth and metastasis. This interaction contributes to an immune suppressive microenvironment, hindering the immune system's ability to control tumor progression. []
Q10: Can carbohydrate mimetic peptides (CMPs) be used to target TACAs in cancer immunotherapy?
A10: Yes, CMPs are synthetic peptides that mimic the structure and antigenic properties of TACAs. They have shown promise in preclinical studies for inducing immune responses against TACAs and inhibiting tumor growth. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-{4-chloro-3-[ethyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3424951.png)


![4-(4-Butylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3424960.png)

![Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B3424968.png)

![4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid](/img/structure/B3424982.png)

![7-[(3-Hydroxyphenyl)-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol](/img/structure/B3425002.png)




